molecular formula ClHO4 B100074 Perchloric (2H)acid CAS No. 19029-50-6

Perchloric (2H)acid

Cat. No.: B100074
CAS No.: 19029-50-6
M. Wt: 101.46 g/mol
InChI Key: VLTRZXGMWDSKGL-DYCDLGHISA-N
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Description

Perchloric (2H)acid, chemically represented as HClO₄, is a highly potent mineral acid known for its strong oxidizing properties. It is a colorless, odorless liquid at room temperature and is considered one of the strongest acids available. The compound is renowned for its ability to exist in various forms, including anhydrous and hydrated states, each with distinct properties and applications .

Mechanism of Action

Target of Action

Perchloric (2H) acid, also known as deuterio perchlorate, is a mineral acid with the formula HClO4 . Its primary targets are metals and tissues, which it corrodes . In biological systems, the target organ of the chemical is the thyroid, both in humans and animals . It inhibits the uptake of iodide into thyroid follicular cells and thus affects the formation of thyroid hormones .

Mode of Action

Perchloric (2H) acid is a powerful oxidizer when hot, but aqueous solutions up to approximately 70% by weight at room temperature are generally safe, only showing strong acid features and no oxidizing properties . It interacts with its targets by corroding metals and tissues . In the thyroid, it inhibits the uptake of iodide, affecting the formation of thyroid hormones .

Biochemical Pathways

Perchloric (2H) acid is involved in several biochemical pathways. For instance, it plays a role in the electrochemical production of hydrogen peroxide in supporting electrolytes containing perchlorate ions . This process is used as a reagent in the reduction of chlorates to produce chlorine dioxide . It’s also involved in the acetylation of cellulose, where it acts as a catalyst .

Pharmacokinetics

It’s known that it’s a strong acid with a high boiling point that is particularly stable in solution . It’s also known to be very persistent in nature and is slowly degraded .

Result of Action

The result of Perchloric (2H) acid’s action is the corrosion of metals and tissues . In the thyroid, it inhibits the uptake of iodide, leading to changes in the formation of thyroid hormones . In the environment, it’s known to be a contaminant that exerts endocrine effects on humans and biota .

Action Environment

Perchloric (2H) acid’s action, efficacy, and stability are influenced by environmental factors. It’s very persistent in nature and is slowly degraded . It’s a powerful oxidizer when hot, but aqueous solutions up to approximately 70% by weight at room temperature are generally safe . Its notorious lack of reactivity can be understood from the requirement that reduction involves oxygen atom transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perchloric (2H)acid is typically produced through the electrolysis of sodium perchlorate or potassium perchlorate in an anhydrous hydrogen chloride atmosphere. The reaction can be summarized as: [ \text{NaClO}_4 + \text{HCl} \rightarrow \text{HClO}_4 + \text{NaCl} ] This process requires careful control to prevent the formation of anhydrous perchloric acid, which is highly reactive and potentially explosive .

Industrial Production Methods: Industrial production of this compound involves two primary methods:

Chemical Reactions Analysis

Types of Reactions: Perchloric (2H)acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Perchloric (2H)acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its exceptional oxidizing power and stability of its conjugate base, the perchlorate ion. This stability allows it to be used in applications where other acids might not be suitable, such as in the synthesis of highly reactive compounds and in rocket propellants .

Properties

IUPAC Name

deuterio perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTRZXGMWDSKGL-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClHO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80172512
Record name Perchloric (2H)acid
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Molecular Weight

101.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

68% solution in D2O: Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name Perchloric acid-d
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CAS No.

19029-50-6
Record name Perchloric acid-d
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Record name Perchloric (2H)acid
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Record name Perchloric (2H)acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Perchloric (2H)acid
Reactant of Route 2
Perchloric (2H)acid

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